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molecular formula C7H12OS B8735885 2,6-Dimethyltetrahydro-4H-thiopyran-4-one

2,6-Dimethyltetrahydro-4H-thiopyran-4-one

Cat. No. B8735885
M. Wt: 144.24 g/mol
InChI Key: UBRRNGQYQFJNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372875B2

Procedure details

1,6-Heptadien-4-one (0.50 g, 4.54 mmol) was dissolved in toluene (8 mL) and water (4 mL). Sodium sulfide nonahydrate (1.09 g, 4.54 mmol) was dissolved in water (4 mL) and added to the solution above and stirred at room temp. After 5 h, the aqueous layer was saturated with potassium carbonate and extracted with diethyl ether. The combined organics were washed with brine, dried MgSO4, and concentrated. The crude compound was purified on a Combiflash silica column with 0-10% EtOAc/hexanes to give 0.193 g (29%) of the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Yield
29%

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][C:4](=[O:8])[CH2:5][CH:6]=[CH2:7].O.O.O.O.O.O.O.O.O.[S-2:18].[Na+].[Na+].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.O>[CH3:7][CH:6]1[CH2:5][C:4](=[O:8])[CH2:3][CH:2]([CH3:1])[S:18]1 |f:1.2.3.4.5.6.7.8.9.10.11.12,13.14.15|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C=CCC(CC=C)=O
Name
Quantity
8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.09 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temp
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to the solution above and
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The combined organics were washed with brine, dried MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude compound was purified on a Combiflash silica column with 0-10% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1SC(CC(C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.193 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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